- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301Tetrahedron, 2013, 69(1), 184-189,
Cas no 968-93-4 (testolactone)

testolactone structure
Produktname:testolactone
testolactone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- testolactone
- -TESTOLACTONE
- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
- 1,2-dehydrotestololactone
- 1,2-didehydro-testololacton
- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
- 1-dehydrotestololactone
- delta(1)-dehydrotestolactone
- Δ1-Testolactone
- TESTOLACTONE,USP24
- Testosterone
- 17a-oxa-D-homo-1,4-androstadien-3,17-dione
- fludestrin
- sq9538
- teolit
- teslac
- teslak
- testolacton
- testololactone
- 1,2-Didehydrotestololactone
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
- Testololactone, 1-dehydro- (7CI)
- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
- MeSH ID: D013738
- NSC 23759
- SQ 9538
- Δ1-Dehydrotestololactone
- Δ1-Testololactone
- TESTOLACTONE [USP-RS]
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
- Testolactona [INN-Spanish]
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
- Testolactona (INN-Spanish)
- Testolactonum (INN-Latin)
- BDBM50367848
- BPEWUONYVDABNZ-DZBHQSCQSA-N
- TESTOLACTONE (USP IMPURITY)
- D00153
- CS-5268
- TESTOLACTONE [WHO-DD]
- CHEMBL1571
- delta(1)-Testolactone
- .DELTA.1-Testololactone
- BRD-K69636617-001-01-7
- Testolactonum [INN-Latin]
- therapeutic testolactone
- HMS3750O07
- Tox21_111576
- 17a-Oxa-D-homoandrosta-1,17-dione
- TESLAC (TN)
- 1 Dehydrotestolactone
- NSC 12173
- Testolactonum
- DB00894
- TESTOLACTONE [MI]
- 1-Dehydrotestolactone
- TESTOLACTONE [ORANGE BOOK]
- NCI60_001908
- SQ-9538
- HSDB 3255
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
- NCGC00159329-02
- Testolactona
- Testololactone, 1,2-didehydro-
- Testolactone (USAN:USP:INN)
- Q3985253
- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
- Testolactone [USAN:USP:INN]
- W-100129
- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
- Testolattone
- NS00004469
- DELTA(1)-DEHYDROTESTOLOLACTONE
- .DELTA.1-Dehydrotestololactone
- TESTOLACTONE [VANDF]
- Testolactone ciii
- delta1-Testololactone
- DTXCID303644
- C02197
- Testolattone [DCIT]
- TESTOLACTONE [INN]
- delta(1)-Testololactone
- EINECS 213-534-6
- GTPL7303
- TESTOLACTONE CIII [USP-RS]
- TESTOLACTONE [USAN]
- TESTOLACTONE [HSDB]
- NSC-23759
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- Testololactone, 1-dehydro-
- TESTOLACTONE [USP IMPURITY]
- CAS-968-93-4
- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
- 968-93-4
- TESTOLACTONE CIII (USP-RS)
- UNII-6J9BLA949Q
- CHEBI:9460
- Testolactone (USP/INN)
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Delta1-Testolactone
- D-Homo-17a-oxaandrosta-1,17-dione
- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
- .DELTA.1-Dehydrotestolactone
- TESTOLACTONE (USP-RS)
- AKOS015840139
- 6J9BLA949Q
- NSC23759
- BCP10926
- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
- LMST02020084
- DTXSID2023644
- Testololactone,2-didehydro-
- SCHEMBL4053
- Delta-1-testololactone
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- HY-13763
-
- MDL: MFCD00866295
- Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
- InChI-Schlüssel: BPEWUONYVDABNZ-DZBHQSCQSA-N
- Lächelt: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C
Berechnete Eigenschaften
- Genaue Masse: 300.17300
- Monoisotopenmasse: 300.172545
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 0
- Komplexität: 602
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 43.4
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
- Dichte: 1.17
- Schmelzpunkt: 218-219°
- Siedepunkt: 482°Cat760mmHg
- Flammpunkt: 213.4°C
- Brechungsindex: 1.567
- PSA: 43.37000
- LogP: 3.58990
- Spezifische Rotation: D23 -45.6° (c = 1.24 in chloroform)
testolactone Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
testolactone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |
Testolactone |
968-93-4 | 98.82% | 10mg |
¥2925.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |
Testolactone |
968-93-4 | 98.82% | 2mg |
¥1300.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |
Testolactone |
968-93-4 | 98.82% | 5mg |
¥1950.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |
Testolactone |
968-93-4 | 98.82% | 50mg |
¥7898.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |
Testolactone |
968-93-4 | 98.82% | 100MG |
¥11847.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |
Testolactone |
968-93-4 | 98.82% | 25mg |
¥5265.00 | 2021-09-23 |
testolactone Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C
Referenz
- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analoguesJournal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Acetone , Water ; 8 d, 27 °C
Referenz
- Transformation of steroids by Trichoderma hamatumEnzyme and Microbial Technology, 2007, 40(6), 1615-1621,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivativesZhurnal Obshchei Khimii, 1967, 37(6), 1252-6,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
testolactone Raw materials
- Androsta-1,4-diene-3,17-dione
- Testosterone
- Androstenedione
- Hydroxyprogesterone
- Pregnenolone
- Boldenone
- Progesterone
testolactone Preparation Products
testolactone Verwandte Literatur
-
Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579
-
Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493
-
3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213
-
Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969
968-93-4 (testolactone) Verwandte Produkte
- 106505-90-2(Boldenone Cypionate)
- 4416-57-3(Testololactone)
- 13103-34-9(Boldenone Undecylenate)
- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)
- 1353978-96-7(2-(1Benzyl-Piperidin-4-yloxy)-ethylamine)
- 1114853-50-7(3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide)
- 1014689-16-7(Disperse Orange 13)
- 1564633-92-6(2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde)
- 1239479-56-1(3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride)
- 1219906-44-1(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpyrazine-2-carboxamide)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
